molecular formula C16H14ClN3O2S B7710435 N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7710435
M. Wt: 347.8 g/mol
InChI Key: DZVPSFRTIUROHM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chlorophenyl group, a thiophene ring, and an oxadiazole moiety

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-11-5-1-2-6-12(11)18-14(21)8-3-9-15-19-16(20-22-15)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVPSFRTIUROHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and thiophene rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness can influence its biological activity and material properties, making it a valuable compound for various applications.

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